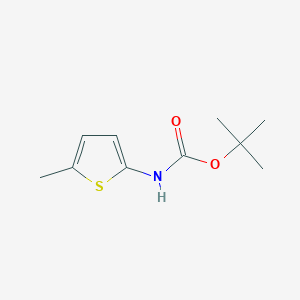

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Description

Historical context and development

The development of tert-butyl N-(5-methylthiophen-2-yl)carbamate can be traced through the broader historical evolution of carbamate chemistry and thiophene research. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through the characteristic blue dye formation when isatin was mixed with sulfuric acid and crude benzene. This foundational discovery established thiophene as a critical heterocyclic compound, leading to extensive research into thiophene derivatives and their applications.

The emergence of carbamate protecting groups in organic synthesis represents a parallel development that proved crucial for the eventual synthesis of compounds like tert-butyl N-(5-methylthiophen-2-yl)carbamate. The tert-butyloxycarbonyl group, commonly known as the Boc protecting group, became established as one of the most important amino protecting groups in synthetic chemistry. This protection strategy allows for selective transformations of complex molecules containing amino functionalities, with the tert-butyl group providing stability under basic conditions while remaining readily removable under acidic conditions through trifluoroacetic acid treatment.

The specific synthesis of tert-butyl N-(5-methylthiophen-2-yl)carbamate emerged from the need to create protected amino derivatives of methylated thiophenes for use in pharmaceutical research and complex synthetic sequences. The compound's development reflects the broader trend in medicinal chemistry toward the exploration of heterocyclic scaffolds as drug discovery platforms. Research into carbamate synthesis methodologies has continually evolved, with recent studies demonstrating three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide.

The compound has gained particular attention in pharmaceutical intermediate synthesis, where its protected amino functionality allows for subsequent chemical transformations while maintaining structural integrity. Recent patent literature has documented the compound's use in various synthetic pathways, establishing its importance in contemporary organic synthesis.

Structural significance in carbamate chemistry

The structural features of tert-butyl N-(5-methylthiophen-2-yl)carbamate exemplify key principles in carbamate chemistry and demonstrate the sophisticated interplay between protecting group strategy and heterocyclic functionality. The carbamate functional group, formally an ester of carbamic acid, provides both protection for the amino nitrogen and activation for subsequent chemical transformations.

Table 1: Key Structural Parameters of tert-butyl N-(5-methylthiophen-2-yl)carbamate

The tert-butyl carbamate moiety serves multiple functions within the molecular architecture. The tert-butyl group provides steric bulk that influences both the compound's physical properties and its reactivity profile. The bulky substituent creates a thermodynamically favorable system for protection removal, as the resulting tert-butyl carbocation can readily undergo elimination to form isobutylene and carbon dioxide. This characteristic makes the Boc protecting group particularly valuable in synthetic sequences where mild deprotection conditions are required.

The carbamate carbonyl group contributes to the compound's stability through resonance stabilization, while the nitrogen-carbonyl bond exhibits partial double bond character that restricts rotation and influences conformational preferences. This structural rigidity is particularly important when the compound serves as an intermediate in stereoselective synthetic transformations.

Advanced spectroscopic analysis reveals the compound's structural complexity through various analytical techniques. The International Union of Pure and Applied Chemistry name, tert-butyl 5-methyl-2-thienylcarbamate, reflects the systematic nomenclature that emphasizes the thiophene ring substitution pattern and the carbamate functionality. The Standard InChI representation, InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12), provides a unique structural identifier that facilitates database searches and computational studies.

Recent research in carbamate synthesis has demonstrated novel methodologies for constructing compounds like tert-butyl N-(5-methylthiophen-2-yl)carbamate. Three-component coupling reactions utilizing carbon dioxide as a renewable carbon source have emerged as environmentally friendly alternatives to traditional phosgene-based methods. These approaches involve the reaction of primary amines with carbon dioxide and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide, offering mild reaction conditions and high yields.

Position within heterocyclic thiophene derivatives

tert-butyl N-(5-methylthiophen-2-yl)carbamate occupies a distinctive position within the broad family of thiophene derivatives, combining the electronic properties of the thiophene heterocycle with the functional versatility of carbamate protection. Thiophene, as a five-membered aromatic heterocycle containing sulfur, exhibits unique electronic characteristics that distinguish it from other heterocycles such as furan and pyrrole.

The thiophene ring system in this compound displays characteristic aromaticity, with the sulfur heteroatom contributing to a planar five-membered ring structure. The bond angles within the thiophene moiety reflect its aromatic character, with the bond angle at sulfur measuring approximately 93 degrees, carbon-carbon-sulfur angles around 109 degrees, and the remaining carbon atoms exhibiting bond angles near 114 degrees. The carbon-carbon bond lengths adjacent to sulfur measure approximately 1.34 Ångströms, while the carbon-sulfur bond length extends to about 1.70 Ångströms.

Table 2: Comparative Analysis of Related Thiophene Carbamate Derivatives

The 5-methyl substitution pattern in tert-butyl N-(5-methylthiophen-2-yl)carbamate significantly influences the compound's electronic distribution and reactivity. The methyl group at the 5-position of the thiophene ring acts as an electron-donating substituent, increasing electron density throughout the aromatic system and affecting both the ring's nucleophilicity and its susceptibility to electrophilic aromatic substitution. This substitution pattern contrasts with other thiophene derivatives that may contain electron-withdrawing groups such as chlorine or cyano functionalities.

The positioning of the carbamate group at the 2-position of the thiophene ring creates a specific regioisomer with distinct properties compared to other possible substitution patterns. This regioselectivity is crucial for the compound's utility in synthetic applications, as the 2-position provides optimal spacing between the heteroatom and the protecting group for subsequent chemical transformations.

Research into thiophene derivatives has revealed their presence in various natural sources, including petroleum deposits where thiophene concentrations can reach 1-3 percent. More remarkably, thiophene derivatives have been detected in Martian soil sediments by the Curiosity rover, with concentrations measured at nanomole levels in 3.5 billion-year-old sediments. This discovery has implications for understanding both terrestrial and extraterrestrial organic chemistry, with laboratory studies demonstrating that thiophenes can form abiotically from acetylene and transition metal sulfides under simulated volcanic hydrothermal conditions.

The synthesis of thiophene derivatives like tert-butyl N-(5-methylthiophen-2-yl)carbamate typically involves classical methods such as the Paal-Knorr thiophene synthesis, which utilizes 1,4-diketones with sulfidizing reagents like phosphorus pentasulfide. Alternative synthetic approaches include the Gewald reaction and the Volhard-Erdmann cyclization, each offering specific advantages for constructing particular substitution patterns.

Contemporary research in thiophene chemistry has expanded to include specialized synthesis methods using Lawesson's reagent as a sulfidizing agent, providing access to previously challenging thiophene derivatives. These methodological advances have facilitated the preparation of complex thiophene-containing molecules for pharmaceutical and materials science applications.

The classification of heterocyclic compounds places thiophene derivatives like tert-butyl N-(5-methylthiophen-2-yl)carbamate within the category of five-membered aromatic heterocycles containing one heteroatom. This classification distinguishes these compounds from six-membered heterocycles like pyridine and from other five-membered systems containing different heteroatoms or multiple heteroatoms. The aromatic character of thiophene derivatives contributes to their stability and reactivity patterns, making them valuable scaffolds in drug discovery and synthetic chemistry.

Properties

IUPAC Name |

tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPLSXXSBGWVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351984 | |

| Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62188-21-0 | |

| Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl N-(5-methylthiophen-2-yl)carbamate typically involves the reaction of 5-methylthiophene-2-amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl N-(5-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

Scientific Research Applications

Synthesis Applications

Tert-butyl N-(5-methylthiophen-2-yl)carbamate serves as a versatile intermediate in organic synthesis. It is used in the preparation of various derivatives and complex molecules. Notably, it has been involved in the synthesis of:

- N-Boc Protected Anilines : This compound is utilized in palladium-catalyzed reactions to synthesize N-Boc protected anilines, which are essential intermediates in pharmaceutical chemistry .

- Tetra-substituted Pyrroles : The compound has also been reported as a key precursor in the synthesis of tetra-substituted pyrroles, showcasing its utility in constructing nitrogen-containing heterocycles .

Recent studies have highlighted the biological activities associated with tert-butyl N-(5-methylthiophen-2-yl)carbamate:

- In Vitro Studies : The compound has shown promising results in cell viability assays, particularly against neurotoxic agents like amyloid beta peptides. It has been reported to exhibit protective effects on astrocytes stimulated by amyloid beta 1-42, reducing oxidative stress markers such as TNF-α and free radicals .

- Potential Therapeutic Uses : The compound's ability to inhibit amyloidogenesis suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Its moderate protective activity indicates that it may serve as a scaffold for developing new therapeutic agents targeting similar pathways .

Case Study 1: Synthesis of Edoxaban

A notable application of tert-butyl N-(5-methylthiophen-2-yl)carbamate is its role as an intermediate in the synthesis of Edoxaban, an anticoagulant medication. The synthesis involves multiple steps where this compound facilitates the formation of key structural components necessary for the drug's efficacy .

Case Study 2: Neuroprotective Effects

In a study assessing the protective effects on astrocytes, tert-butyl N-(5-methylthiophen-2-yl)carbamate demonstrated a significant reduction in cell death induced by amyloid beta peptides. The study employed various concentrations of the compound and utilized MTT assays to evaluate cell viability, reinforcing its potential role in neuroprotection .

Data Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-(5-methylthiophen-2-yl)carbamate can be compared with other similar compounds such as:

- tert-Butyl N-(2-thienyl)carbamate

- tert-Butyl N-(3-methylthiophen-2-yl)carbamate

- tert-Butyl N-(4-methylthiophen-2-yl)carbamate

These compounds share structural similarities but differ in their specific functional groups and positions, which can influence their chemical properties and applications .

Biological Activity

Tert-butyl N-(5-methylthiophen-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl N-(5-methylthiophen-2-yl)carbamate is characterized by the presence of a thiophene ring, which is known to influence its biological activity. The structure can be represented as follows:

This compound is typically synthesized through the reaction of 5-methylthiophen-2-amine with tert-butyl chloroformate, followed by purification processes such as column chromatography.

Biological Activities

Research indicates that tert-butyl N-(5-methylthiophen-2-yl)carbamate exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound. For instance, it has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Tert-butyl N-(5-methylthiophen-2-yl)carbamate has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that it can induce apoptosis in certain cancer cells, possibly through modulation of apoptotic pathways and inhibition of specific enzymes involved in cell cycle regulation.

The biological activity of tert-butyl N-(5-methylthiophen-2-yl)carbamate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation, leading to reduced growth rates.

- Receptor Modulation : It can interact with specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell survival.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a notable study, tert-butyl N-(5-methylthiophen-2-yl)carbamate was tested against several cancer cell lines, including neuroblastoma and glioblastoma. The compound exhibited significant cytotoxicity with IC50 values in the nanomolar range. For example, in glioblastoma U87 cells, the IC50 was found to be approximately 200 nM, indicating potent activity compared to existing treatments.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(5-methylthiophen-2-yl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group. A common approach involves:

- Boc Protection : Reacting 5-methylthiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.

- Coupling Agents : Use of HATU or DCC/DMAP for activating carboxylic acid intermediates, if applicable .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating the product.

Key Validation : Confirm success via <sup>1</sup>H NMR (amide proton absence at δ 5.0–6.0 ppm) and mass spectrometry (M+H<sup>+</sup> or M+Na<sup>+</sup> peaks) .

Q. Which spectroscopic techniques are essential for characterizing tert-butyl N-(5-methylthiophen-2-yl)carbamate?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify the tert-butyl group (δ ~1.4 ppm for <sup>1</sup>H; δ ~28 ppm and ~80 ppm for <sup>13</sup>C) and thiophene protons (δ 6.5–7.5 ppm). Use DEPT to distinguish CH, CH₂, and CH₃ groups .

- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

Q. How should researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-protected containers. Avoid moisture (hygroscopicity may lead to hydrolysis) .

- Stability Tests :

- Reaction with Incompatibles : Avoid strong acids/bases (risk of carbamate cleavage) or oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis?

Methodological Answer:

- Impurity Identification : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, residual solvent (e.g., DMSO at δ 2.5 ppm) or unreacted starting materials may overlap with target signals .

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in carbamate groups).

- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to clarify nitrogen environments .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study steric effects from the tert-butyl group or electron density in the thiophene ring .

- Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes requiring carbamate inhibitors). Use software like AutoDock Vina with crystal structures from the PDB .

- Solvent Modeling : COSMO-RS to predict solubility in polar vs. nonpolar solvents .

Q. How can reaction yields be optimized given steric hindrance from the tert-butyl group?

Methodological Answer:

- Catalyst Screening : Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric effects .

- Temperature Modulation : Higher temperatures (e.g., 80°C in acetonitrile) may improve reaction kinetics despite steric bulk .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity in challenging couplings .

Q. How should byproducts from incomplete Boc deprotection be analyzed and isolated?

Methodological Answer:

- LC-MS Analysis : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate byproducts. Monitor m/z for [M+H]<sup>+</sup> of deprotected amine (loss of 100 Da from Boc group) .

- Preparative HPLC : Isolate impurities using gradients optimized for polarity differences.

- Mechanistic Studies : Conduct kinetic experiments (e.g., time-resolved NMR) to identify conditions favoring full deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.